1-(6-Methoxypyridin-3-yl)imidazolidin-2-one

Overview

Description

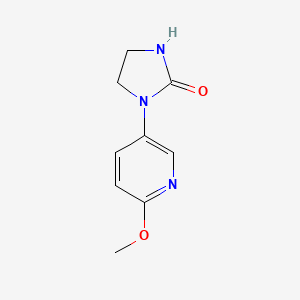

1-(6-Methoxypyridin-3-yl)imidazolidin-2-one is a heterocyclic compound that features both pyridine and imidazolidinone moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxy group on the pyridine ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-(6-Methoxypyridin-3-yl)imidazolidin-2-one can be achieved through several synthetic routes. Common methods include:

Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions to form imidazole derivatives.

Wallach Synthesis: This involves the cyclization of N-substituted glycine derivatives.

Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.

From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.

Marckwald Synthesis: This involves the reaction of alpha-halo ketones with ammonia or amines.

Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes or ketones.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(6-Methoxypyridin-3-yl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imidazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions include various substituted imidazole and pyridine derivatives.

Scientific Research Applications

1-(6-Methoxypyridin-3-yl)imidazolidin-2-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other functional materials.

Industry: It finds applications in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(6-Methoxypyridin-3-yl)imidazolidin-2-one can be compared with other similar compounds, such as:

1-(6-Chloropyridin-3-yl)imidazolidin-2-one: This compound has a chlorine atom instead of a methoxy group, which alters its chemical reactivity and biological activity.

The uniqueness of this compound lies in its methoxy group, which enhances its solubility and potential for various chemical modifications, making it a versatile compound for research and industrial applications.

Biological Activity

1-(6-Methoxypyridin-3-yl)imidazolidin-2-one is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methoxy group and an imidazolidin-2-one moiety. Its chemical formula is CHNO, and it has a molecular weight of 196.22 g/mol. The compound's structure contributes to its interaction with biological targets, influencing its pharmacological profile.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, in vitro assays demonstrated that the compound has an IC value ranging from 0.03 to 3.3 μM against breast cancer cells, indicating potent antiproliferative effects .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, particularly those related to the cytochrome P450 family, which are crucial for drug metabolism and activation .

- Microtubule Disruption : Similar to other antimitotic agents, it disrupts microtubule dynamics, leading to impaired mitosis and subsequent cell death .

- Signal Transduction Modulation : It may alter signaling pathways associated with cell survival and apoptosis, enhancing the effectiveness of existing chemotherapeutics .

Case Studies

- Antiproliferative Activity Study : A study evaluated the antiproliferative activity of various derivatives of imidazolidin-2-one, including this compound. Results showed that this compound had a higher selectivity towards CYP1A1-positive breast cancer cells compared to non-cancerous cells .

- Enzymatic Assays : Enzymatic assays indicated that the compound is metabolized by CYP enzymes into active forms that exhibit enhanced biological activity, suggesting a prodrug-like behavior that could be exploited in therapeutic applications .

Data Table: Biological Activities of this compound

| Activity | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF7 (Breast Cancer) | 0.03 - 3.3 | Microtubule disruption |

| Apoptosis Induction | MDA-MB-468 | <0.5 | Signal transduction modulation |

| CYP Enzyme Interaction | Human Liver Microsomes | N/A | Metabolism to active form |

Properties

IUPAC Name |

1-(6-methoxypyridin-3-yl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-14-8-3-2-7(6-11-8)12-5-4-10-9(12)13/h2-3,6H,4-5H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXVQXPCXDDPQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)N2CCNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.